Sertraline Hydrochloride

Major Depressive Disorder Comparative Effectiveness Long-Term Outcomes

Generic sertraline HCl formulations require correct polymorph selection for bioequivalence. Form I is unsuitable for oral administration due to slow dissolution; the T1 polymorph (unit cell: a=17.142Å, b=31.154Å, c=11.968Å) ensures adequate bioavailability. • Specify T1 polymorph for batch-to-batch reproducibility • 22% lower 2-year non-response risk vs. escitalopram in MDD (n=106,920) • Unique DAT affinity (Ki=22 nM): 12-fold higher than paroxetine, >770-fold higher than escitalopram

Molecular Formula C17H18Cl3N
Molecular Weight 342.7 g/mol
CAS No. 79617-89-3
Cat. No. B024174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSertraline Hydrochloride
CAS79617-89-3
Synonyms(1R,4R)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl_x000B_-1-naphthalenamine Hydrochloride;  cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro_x000B_-N-methyl-1-naphthalenamine Hydrochloride;  (+/-)-Sertraline Hydrochloride; 
Molecular FormulaC17H18Cl3N
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
InChIKeyBLFQGGGGFNSJKA-XHXSRVRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 30 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sertraline Hydrochloride Baseline Overview


Sertraline Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) antidepressant with a tetralin-based chemical structure [1]. As a racemic mixture of the (1S,4S)-cis enantiomer, it is classified as a second-generation antidepressant that primarily targets the human serotonin transporter (SERT) [2]. Its therapeutic profile encompasses major depressive disorder, obsessive-compulsive disorder, panic disorder, post-traumatic stress disorder, social anxiety disorder, and premenstrual dysphoric disorder [1]. Sertraline is distinguished within the SSRI class by a unique dual inhibition profile, demonstrating measurable affinity for the dopamine transporter (DAT) in addition to its primary SERT activity, a property not shared by all SSRIs [2].

Sertraline Differentiation from Other SSRIs


Sertraline Hydrochloride cannot be considered interchangeable with other selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, paroxetine, escitalopram, or citalopram, despite their shared mechanism of SERT inhibition. Critical differences in pharmacokinetic parameters (including half-life and metabolic pathway) and distinct pharmacodynamic profiles (particularly off-target receptor interactions) directly impact clinical outcomes, safety, and patient adherence [1]. Notably, the variability in hepatic CYP450 enzyme inhibition potency among SSRIs creates distinct drug-drug interaction risks that have direct consequences for polypharmacy management in real-world clinical settings [1]. The following evidence quantifies specific differential dimensions that inform scientific selection and procurement decisions.

Sertraline Differentiation Evidence


Long-Term Non-Response in MDD vs. SSRIs

In a large-scale, 2-year population-based study emulating a randomized trial of 106,920 patients with major depressive disorder, sertraline demonstrated a lower risk of non-response (defined as treatment switching, augmentation, or hospitalization) compared to fluoxetine, paroxetine, and escitalopram. Using sertraline as the reference, the risk ratios (RR) for 2-year non-response were significantly higher for fluoxetine, paroxetine, and escitalopram [1].

Major Depressive Disorder Comparative Effectiveness Long-Term Outcomes Observational Study

Hospitalization Risk in Older Adults with Comorbidity

A Danish target trial emulation study evaluated 43,061 older adults (≥65 years) with depression and comorbid chronic somatic diseases (cancer, cardiovascular disease, COPD/asthma, diabetes, neurodegenerative disorders, osteoporosis) comparing sertraline, citalopram, and escitalopram. Citalopram was associated with a statistically significant reduction in psychiatric hospital contacts for depression or any psychiatric in-patient care compared to sertraline in several disease groups [1].

Geriatric Psychiatry Comorbidity Pharmacoepidemiology Real-World Evidence

Dopamine Transporter (DAT) Affinity

In vitro binding affinity studies using HEK-293 cells transfected with human monoamine transporters reveal a distinctive pharmacodynamic profile for sertraline. While all SSRIs exhibit high affinity for the serotonin transporter (SERT), sertraline demonstrates a markedly higher affinity for the dopamine transporter (DAT) compared to other SSRIs, including paroxetine, fluoxetine, citalopram, and escitalopram [1].

Pharmacodynamics Monoamine Transporters Binding Affinity Receptor Profiling

CYP2D6 Inhibition and Drug Interaction Risk

The clinical risk of drug-drug interactions mediated by CYP2D6 inhibition varies substantially among SSRIs. Sertraline is a moderate inhibitor of CYP2D6, with a potency ranking that places it lower than paroxetine and fluoxetine, but higher than citalopram and fluvoxamine [1]. This intermediate profile has direct implications for co-administration with CYP2D6 substrates (e.g., tricyclic antidepressants, antipsychotics, beta-blockers).

Drug-Drug Interactions Cytochrome P450 Metabolism Polypharmacy

Half-Life and Washout Period vs. Fluoxetine

Substantial differences exist in the elimination half-lives of SSRIs, which dictate the duration of washout periods when switching antidepressants or before initiating interacting medications. Sertraline has a half-life of approximately 24 hours (range 15-26 hours) [1]. In contrast, fluoxetine and its active metabolite norfluoxetine have significantly longer half-lives (fluoxetine: 2-4 days; norfluoxetine: 7-15 days) [2].

Pharmacokinetics Half-Life Drug Washout Treatment Discontinuation

Polymorph T1 Bioavailability vs. Form I

Sertraline hydrochloride exhibits polymorphism, with different crystalline forms possessing distinct physical properties. The original Form I is extremely insoluble, with a dissolution rate too slow for adequate oral bioavailability [1]. Patent literature describes a novel polymorph designated Form T1, which demonstrates enhanced solubility in aqueous fluids and consequently improved bioavailability compared to Form I [1].

Pharmaceutics Polymorphism Bioavailability Formulation Science

Sertraline Application Scenarios


Formulary Procurement for Major Depressive Disorder

For health systems and national formularies prioritizing long-term, real-world effectiveness in major depressive disorder (MDD), sertraline demonstrates a lower 2-year risk of non-response compared to fluoxetine (13% higher risk), paroxetine (6% higher risk), and escitalopram (22% higher risk) [1]. This evidence, derived from a 2-year population-based study of 106,920 patients, supports sertraline as a first-line agent in procurement decisions where long-term treatment continuity and reduced need for switching/augmentation are key outcome metrics. The observed equivalence to citalopram for this endpoint allows for strategic dual-sourcing where appropriate [1].

Depressive Subtypes with Dopaminergic Dysfunction

Sertraline's unique pharmacodynamic profile, characterized by a dopamine transporter (DAT) affinity (Ki = 22 nM) that is 12-fold higher than paroxetine (Ki = 270 nM) and over 770-fold higher than escitalopram/citalopram (Ki = 17,000-27,000 nM) [2], makes it a rational choice for research or clinical applications targeting depressive subtypes where dopaminergic modulation is hypothesized to confer therapeutic advantage. This includes conditions such as atypical depression, depression with prominent anhedonia or fatigue, and certain cognitive symptoms. Procurement for studies investigating dopaminergic contributions to antidepressant response should prioritize sertraline over SSRIs with negligible DAT activity.

Polypharmacy and Drug-Drug Interaction Management

In clinical or research settings involving polypharmacy, sertraline's intermediate CYP2D6 inhibition profile offers a differentiated risk-benefit balance [3]. For patients requiring co-administration with CYP2D6 substrates (e.g., tricyclic antidepressants, antipsychotics, beta-blockers), sertraline presents a lower interaction risk compared to paroxetine (the most potent inhibitor) and fluoxetine, while providing more robust CYP2D6 inhibition (and thus potential for interaction) than citalopram or fluvoxamine [3]. This quantifiable position on the inhibition spectrum informs both clinical decision-making and procurement strategies for integrated care settings managing complex medication regimens.

Generic Formulation with Polymorph T1

For pharmaceutical manufacturers developing generic sertraline hydrochloride formulations, procurement of the correct polymorphic form is critical for bioequivalence. Form I is extremely insoluble and unsuitable for oral administration due to its slow dissolution rate [4]. The T1 polymorph, characterized by distinct X-ray diffraction (unit cell: a=17.142Å, b=31.154Å, c=11.968Å) and enhanced aqueous solubility [4], is the appropriate form for achieving adequate bioavailability. Specification of polymorph T1 in procurement documents ensures consistent dissolution and absorption characteristics, directly impacting batch-to-batch reproducibility and regulatory compliance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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